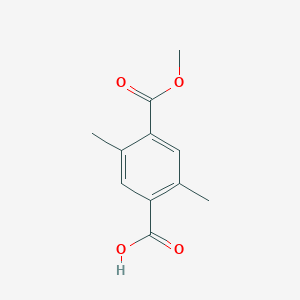![molecular formula C8H8BrNO B8751518 N-[1-(2-bromophenyl)ethylidene]hydroxylamine CAS No. 27760-49-2](/img/structure/B8751518.png)
N-[1-(2-bromophenyl)ethylidene]hydroxylamine
描述
N-[1-(2-bromophenyl)ethylidene]hydroxylamine is an organic compound with the molecular formula C8H8BrNO and a molecular weight of 214.05922 g/mol . It is also known by other names such as 1-(2-Bromophenyl)ethanone oxime and 2’-Bromoacetophenone oxime . This compound is characterized by the presence of a bromine atom attached to the phenyl ring and an oxime functional group attached to the ethanone moiety.
准备方法
The synthesis of N-[1-(2-bromophenyl)ethylidene]hydroxylamine typically involves the reaction of 1-(2-bromophenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization.
Synthetic Route:
- Dissolve 1-(2-bromophenyl)ethanone and hydroxylamine hydrochloride in ethanol.
- Add pyridine to the mixture and heat under reflux for 4 hours.
- Cool the reaction mixture and filter the solid product.
- Purify the product by recrystallization from ethanol.
化学反应分析
N-[1-(2-bromophenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
- Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: Use of nucleophiles such as sodium methoxide or potassium cyanide.
Major Products:
- Oxidation: Formation of 2-bromobenzonitrile.
- Reduction: Formation of 2-bromoaniline.
- Substitution: Formation of various substituted phenyl ethanone oximes.
科学研究应用
N-[1-(2-bromophenyl)ethylidene]hydroxylamine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of fine chemicals and as a reagent in chemical reactions.
作用机制
The mechanism of action of N-[1-(2-bromophenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions.
Molecular Targets and Pathways:
- Interaction with enzymes and proteins through hydrogen bonding and halogen bonding.
- Modulation of biochemical pathways involved in cell signaling and metabolism.
相似化合物的比较
N-[1-(2-bromophenyl)ethylidene]hydroxylamine can be compared with other similar compounds, such as:
Acetophenone oxime: Lacks the bromine atom, resulting in different reactivity and properties.
2’-Bromoacetophenone: Lacks the oxime group, affecting its chemical behavior and applications.
2-Bromoaniline: Contains an amino group instead of an oxime group, leading to different biological activities.
Uniqueness:
- The presence of both the bromine atom and the oxime group in this compound makes it unique in terms of its reactivity and potential applications in various fields.
属性
CAS 编号 |
27760-49-2 |
|---|---|
分子式 |
C8H8BrNO |
分子量 |
214.06 g/mol |
IUPAC 名称 |
N-[1-(2-bromophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H8BrNO/c1-6(10-11)7-4-2-3-5-8(7)9/h2-5,11H,1H3 |
InChI 键 |
DPLPRQURUMMJQY-UHFFFAOYSA-N |
规范 SMILES |
CC(=NO)C1=CC=CC=C1Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Benzenedicarboxylic acid, bis[4-(propoxycarbonyl)phenyl] ester](/img/structure/B8751457.png)

![4-Ureido-[2,3'-bithiophene]-5-carboxamide](/img/structure/B8751465.png)
![1-Methyl-4-[2-(pyridin-4-yl)ethyl]piperazine](/img/structure/B8751470.png)
![tert-butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B8751485.png)




![O-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]hydroxylamine](/img/structure/B8751504.png)



